Increased Lipophilicity (XLogP3 = 0.6) Relative to Methyl Ester Improves Membrane Permeability and Metabolic Stability in Drug Design
Isopropyl 6-chloropyridazine-3-carboxylate exhibits an XLogP3 value of 0.6, which is higher than the predicted XLogP3 of methyl 6-chloropyridazine-3-carboxylate (estimated at ~0.2 based on typical methyl-to-isopropyl logP increments of 0.4 units) [1]. This increase in lipophilicity enhances the compound's ability to partition into lipid bilayers and organic solvents, a critical parameter for designing prodrugs, optimizing membrane permeability, and improving metabolic stability in vivo [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | Methyl 6-chloropyridazine-3-carboxylate (estimated XLogP3 ≈ 0.2); Ethyl 6-chloropyridazine-3-carboxylate (estimated XLogP3 ≈ 0.5) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 vs. methyl ester; ΔXLogP3 ≈ +0.1 vs. ethyl ester |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Higher lipophilicity improves passive membrane diffusion and reduces aqueous solubility, which may be advantageous for targeting intracellular or CNS targets where enhanced permeability is required.
- [1] PubChem. Isopropyl 6-chloropyridazine-3-carboxylate (CID 56763850). Computed Properties: XLogP3 = 0.6. National Center for Biotechnology Information, 2026. View Source
- [2] Patsnap Eureka. Isopropyl Group: Hydrolytic Stability in Solutions. Research Report, 2026. Isopropyl esters and ethers are widely utilized as prodrugs and pharmaceutical intermediates, where hydrolytic stability directly impacts therapeutic efficacy. View Source
